Davanone
CAS No.: 30810-99-2
Cat. No.: VC1601337
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30810-99-2 |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | 2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one |
| Standard InChI | InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3 |
| Standard InChI Key | FJKKZNIYYVEYOL-UHFFFAOYSA-N |
| SMILES | CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
| Canonical SMILES | CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Introduction
Chemical Structure and Properties
Davanone is characterized by a complex molecular structure with the IUPAC name 2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one . It has the molecular formula C₁₅H₂₄O₂ with a molecular weight of 236.35 g/mol . The compound contains a tetrahydrofuran ring with specific substitution patterns that contribute to its biological activities.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of Davanone:
Structural Features
Davanone contains a tetrahydrofuran ring (oxolane) with vinyl and methyl substituents at position 5 and is connected to a 6-methylhept-5-en-3-one chain . The compound has two oxygen atoms: one in the tetrahydrofuran ring and another as part of the ketone functional group . These structural features contribute to its biological activities and physicochemical properties.
Natural Sources and Occurrence
Davanone has been identified in several plant species, particularly within the Artemisia genus. According to PubChem data, Davanone has been reported in Artemisia thuscula and Artemisia judaica . These plants are known for their rich terpene content and have been used in traditional medicine systems for various purposes.
The natural occurrence of Davanone in these plant species suggests its potential role in plant defense mechanisms or other ecological functions. The compound is typically extracted from plant material using appropriate solvent extraction techniques, followed by purification procedures to isolate the pure compound for research or analytical purposes.
Biological Activities
Recent research has revealed significant biological activities of Davanone, particularly its anticancer properties against different types of cancer. The following sections detail these findings based on published research.
Anticancer Activity Against Human Ovarian Cancer
A study published in 2020 investigated the anticancer potential of Davanone against human ovarian cancer cells . The research utilized various assays to evaluate the effects of Davanone on cell viability, apoptosis, signaling pathways, and cell migration.
Key findings from this study include:
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Davanone exhibited dose-dependent and time-dependent inhibition of OVACAR-3 cell viability
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The antiproliferative effects were mediated through apoptosis, as confirmed by Acridine orange/Ethidium bromide staining
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The percentage of apoptotic cells increased significantly with increasing Davanone concentration
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Davanone treatment resulted in increased activity of caspase-3, caspase-8, caspase-9, and Bax, while decreasing Bcl-2 activity
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The compound significantly inhibited the invasive and migratory capabilities of OVACAR-3 cells
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Western blotting analysis revealed that Davanone blocks the PI3K/AKT/MAPK signaling pathway in ovarian cancer cells
The study concluded that Davanone is a potential anticancer agent against human ovarian cancer, with its effects mediated through caspase-dependent apoptosis, loss of mitochondrial membrane potential, inhibition of cell migration and invasion, and targeting of the PI3K/AKT/MAPK signaling pathway .
Activity Against Acute Myeloid Leukemia
Another study investigated the effects of Davanone terpenoid on cisplatin-resistant acute myeloid leukemia (AML) . This research evaluated the cytotoxicity, apoptosis induction, and underlying mechanisms of Davanone in AML cell lines.
The key findings include:
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Davanone selectively inhibited the viability of leukemia cells while showing minimal effects on normal cell lines
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The IC50 value of Davanone against leukemia cells was significantly lower compared to normal AML-193 cells, indicating selective cytotoxicity
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DAPI and annexin V/PI staining revealed that Davanone treatment increased the percentage of apoptotic cells in a dose-dependent manner
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Western blotting analysis showed increased expression of caspase-3 and Bax with decreased expression of Bcl-2, confirming caspase-dependent apoptosis
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Flow cytometry results demonstrated that Davanone treatment decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) production
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The compound significantly suppressed cell invasion and migration of leukemia cells
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Davanone affected the PI3K/AKT/MAPK signaling pathway, altering the expression of related proteins
The study concluded that Davanone terpenoid could be considered a promising anticancer agent for acute myeloid leukemia .
Mechanism of Action
Based on the research findings, Davanone exerts its anticancer effects through multiple mechanisms:
Induction of Apoptosis
Both studies on ovarian cancer and acute myeloid leukemia demonstrated that Davanone induces apoptosis (programmed cell death) in cancer cells . This was evidenced by:
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Increased expression of pro-apoptotic proteins (Bax, caspase-3, caspase-8, and caspase-9)
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Morphological changes characteristic of apoptosis, including nuclear fragmentation and condensation
The induction of caspase-dependent apoptosis appears to be a primary mechanism by which Davanone exerts its anticancer effects.
Effects on Mitochondrial Function
Davanone treatment resulted in:
These effects on mitochondrial function contribute to the apoptotic cascade, as mitochondria play a central role in the intrinsic pathway of apoptosis.
Inhibition of Cell Migration and Invasion
Both studies reported that Davanone inhibits cancer cell migration and invasion . These processes are critical for cancer metastasis, suggesting that Davanone might have potential in preventing cancer spread.
Modulation of Signaling Pathways
Davanone was shown to block the PI3K/AKT/MAPK signaling pathway . This pathway is frequently dysregulated in various cancers and plays crucial roles in cell proliferation, survival, and metabolism. By targeting this pathway, Davanone may disrupt multiple cancer-promoting processes simultaneously.
Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
According to admetSAR 2 predictions, Davanone exhibits the following ADME properties:
| ADME Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.34% |
| Caco-2 Permeability | Positive | 72.65% |
| Blood-Brain Barrier Penetration | Positive | 92.50% |
| Human Oral Bioavailability | Negative | 62.86% |
| Subcellular Localization | Mitochondria | 41.92% |
These properties suggest that Davanone is well-absorbed in the intestine and can potentially cross the blood-brain barrier, which may be relevant for its pharmacological applications . The predicted subcellular localization in mitochondria aligns with its observed effects on mitochondrial function in cancer cells.
Future Research Perspectives
Despite the promising anticancer properties of Davanone, several areas require further investigation:
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies could help identify the specific structural features of Davanone responsible for its biological activities. This knowledge could guide the development of more potent derivatives with enhanced therapeutic properties.
In Vivo Studies
The current research on Davanone's anticancer properties is primarily based on in vitro studies. In vivo studies using appropriate animal models are needed to evaluate its efficacy, toxicity, and pharmacokinetic properties in a physiological context.
Exploration of Other Biological Activities
While current research has focused on anticancer properties, Davanone might possess other biological activities worth exploring, such as anti-inflammatory, antimicrobial, or antioxidant properties, which are common among plant-derived terpenoids.
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